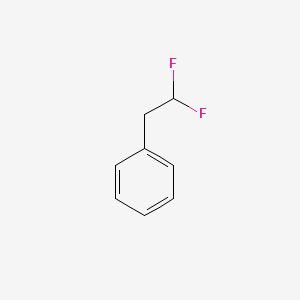

(2,2-Difluoroethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

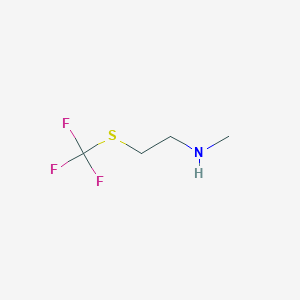

(2,2-ジフルオロエチル)ベンゼンは、分子式C8H8F2を持つ有機化合物です。これはベンゼンの誘導体であり、エチル側鎖の2つの水素原子がフッ素原子に置き換えられています。

2. 製法

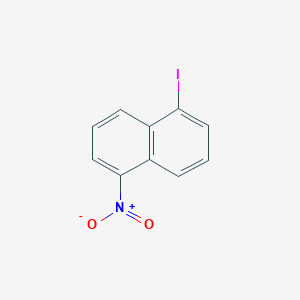

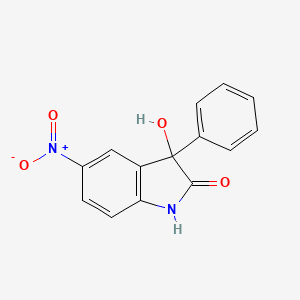

合成経路と反応条件: (2,2-ジフルオロエチル)ベンゼンの合成は、いくつかの方法によって達成できます。一般的な方法の1つは、過ヨウ素化物試薬を用いたベンゼン誘導体の求電子2,2-ジフルオロエチル化です。 この方法は、穏やかな条件下でベンゼン環に2,2-ジフルオロエチル基を選択的に導入することができます .

工業生産方法: (2,2-ジフルオロエチル)ベンゼンの工業生産は、通常、大規模な求電子フッ素化プロセスが含まれます。 これらの方法は、高収率と純度のために最適化されており、効率的な混合と温度制御を確実にするために、連続フローリアクターを使用することがよくあります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoroethyl)benzene can be achieved through several methods. One common approach involves the electrophilic 2,2-difluoroethylation of benzene derivatives using hypervalent iodine reagents. This method allows for the selective introduction of the 2,2-difluoroethyl group into the benzene ring under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic fluorination processes. These methods are optimized for high yield and purity, often employing continuous-flow reactors to ensure efficient mixing and temperature control .

化学反応の分析

反応の種類: (2,2-ジフルオロエチル)ベンゼンは、次のものを含むさまざまな化学反応を受けます。

置換反応: エチル基のフッ素原子は、過ヨウ素化物試薬を用いて、チオール、アミン、アルコールなどの他の求核剤で置換することができます.

酸化と還元: この化合物は、特定の条件下で酸化または還元して、さまざまな誘導体を得ることができます。

一般的な試薬と条件:

求電子試薬: 過ヨウ素化物試薬は、求核剤の求電子2,2-ジフルオロエチル化に一般的に使用されます.

酸化剤: さまざまな酸化剤を使用して、化合物の構造を変更できます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、ジフルオロエチル化された求核剤であり、これは医薬品やその他の生物活性分子の合成における重要な中間体です .

4. 科学研究における用途

(2,2-ジフルオロエチル)ベンゼンは、いくつかの科学研究で応用されています。

科学的研究の応用

(2,2-Difluoroethyl)benzene has several scientific research applications:

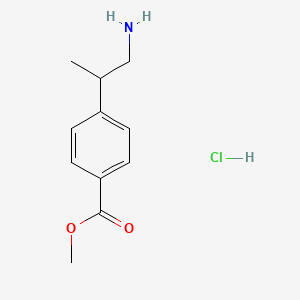

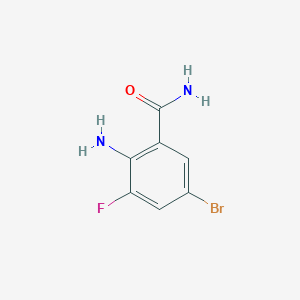

Medicinal Chemistry: The compound is used as a building block in the synthesis of drugs, such as Captopril, Normorphine, and Mefloquine.

Materials Science: It is employed in the development of fluorinated materials with unique physicochemical properties.

Agrochemistry: The compound is used in the synthesis of agrochemicals that benefit from the stability and reactivity of the difluoroethyl group.

作用機序

(2,2-ジフルオロエチル)ベンゼンの作用機序は、親油性水素結合ドナーとしての役割を担っています。 電気陰性度の高いフッ素原子の導入により、化合物の親油性が高まり、α-プロトンの酸性度が向上します。これにより、薬物標的への親和性と特異性が調節されます . C-F結合はまた、代謝安定性を付与するため、化合物はさまざまなファーマコフォアに対する安定な生体異性体となります .

類似化合物:

- 1,2-ジフルオロベンゼン

- 1,3-ジフルオロベンゼン

- 1,4-ジフルオロベンゼン

比較: (2,2-ジフルオロエチル)ベンゼンは、ジフルオロエチル基の存在によりユニークであり、他のジフルオロベンゼンとは異なる化学的性質を示します。 ジフルオロエチル基は、化合物の親油性と安定性を高め、医薬品化学や材料科学の特定の用途に適しています .

類似化合物との比較

- 1,2-Difluorobenzene

- 1,3-Difluorobenzene

- 1,4-Difluorobenzene

Comparison: (2,2-Difluoroethyl)benzene is unique due to the presence of the difluoroethyl group, which provides distinct chemical properties compared to other difluorobenzenes. The difluoroethyl group enhances the compound’s lipophilicity and stability, making it more suitable for specific applications in medicinal chemistry and materials science .

特性

IUPAC Name |

2,2-difluoroethylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQHPJKYUJYLJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964785 |

Source

|

| Record name | (2,2-Difluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50561-98-3 |

Source

|

| Record name | NSC142234 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,2-Difluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-ol](/img/structure/B11757680.png)

![(2E)-3-{[1,1'-Biphenyl]-4-YL}-2-cyanoprop-2-enamide](/img/structure/B11757689.png)

![3-[3-(Chloromethyl)phenyl]pyridine hydrochloride](/img/structure/B11757697.png)

![N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine](/img/structure/B11757705.png)

![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757712.png)

![[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11757716.png)

![methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate](/img/structure/B11757754.png)